7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with an aminomethyl group at the 7-position and a dihydroquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives through cyclization reactions.
Aminomethylation: The introduction of the aminomethyl group at the 7-position can be achieved using Mannich-type reactions. This involves the reaction of the quinoline derivative with formaldehyde and a secondary amine under acidic conditions.
Reduction: The reduction of the quinoline core to the dihydroquinolinone can be carried out using hydrogenation or other reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors for the cyclization and aminomethylation steps.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.
Comparison with Similar Compounds
Similar Compounds
7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one: Unique due to its specific substitution pattern and potential pharmacological activities.
Quinoline Derivatives: Compounds such as quinine and chloroquine, which have different substitution patterns and are used for their antimalarial properties.
Dihydroquinolinones: Compounds like 3,4-dihydroquinolin-2(1H)-one, which lack the aminomethyl group and have different biological activities.
Uniqueness
This compound stands out due to its specific aminomethyl substitution, which imparts unique chemical reactivity and potential biological activities not found in other quinoline or dihydroquinolinone derivatives.
Properties
IUPAC Name |
7-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4,6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTMJZDZXQJFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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